3,4-dimethoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
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Description
“3,4-dimethoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide” is a chemical compound that belongs to the class of phenethylamines . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It has a linear formula of C20H21N3O3, a CAS Number of 132576-22-8, and a molecular weight of 351.409 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a nitrogen-based hetero-aromatic ring structure . This structure is closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that pyrazoles and their derivatives have attracted particular attention due to the diverse biological activities associated with this heterocyclic system .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a linear formula of C20H21N3O3, a CAS Number of 132576-22-8, and a molecular weight of 351.409 .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of 3,4-dimethoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide and related compounds involves various chemical reactions aimed at exploring their crystal structures and supramolecular aggregation. For example, Kranjc et al. (2012) synthesized compounds including N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide, highlighting the centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions and supramolecular aggregation controlled by a combination of π–π interactions and weak C–H···O hydrogen bonding Kranjc, A., Juranovič, A., Kočevar, M., & Perdih, F. (2012). Journal of Chemical Crystallography.
Potential Biological Activities
Research has also focused on the evaluation of related benzamide derivatives for their potential biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities. For instance, Saeed et al. (2015) reported the synthesis and characterization of various substituted benzamides, including N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. These compounds were screened for inhibitory potential against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showing potential biological applications Saeed, A., Ejaz, S., Khurshid, A., Hassan, S., al-Rashida, M., Latif, M., Lecka, J., Sévigny, J., & Iqbal, J. (2015). RSC Advances.
Furthermore, compounds synthesized from this compound derivatives have shown remarkable activity against various biological targets. For example, a study by Hebishy et al. (2020) describes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against bird flu influenza (H5N1), indicating their potential as antiviral agents Hebishy, A., Salama, H. T., & Elgemeie, G. (2020). ACS Omega.
Properties
IUPAC Name |
3,4-dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-11-18(22(21-13)15-7-5-4-6-8-15)20-19(23)14-9-10-16(24-2)17(12-14)25-3/h4-12H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXMCKIRIFGFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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